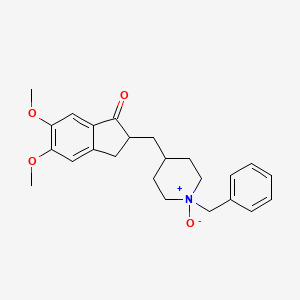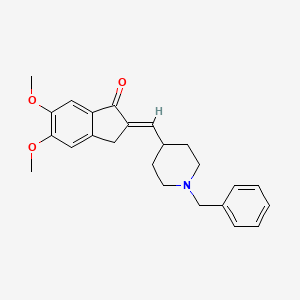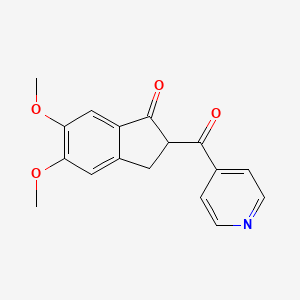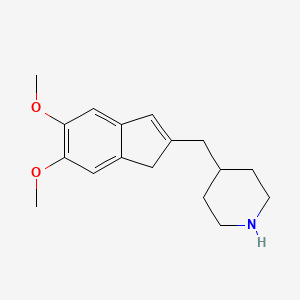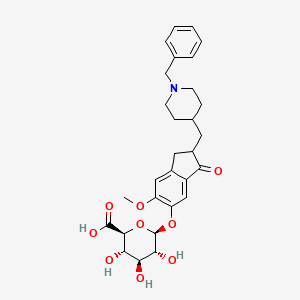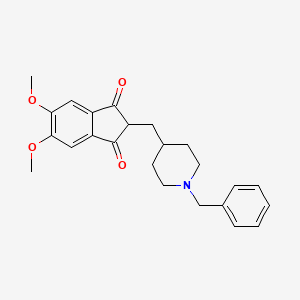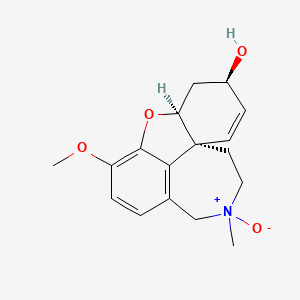
BIS THF Nitro Derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“BIS THF Nitro Derivative 1” is a chemical compound with the molecular formula C13H13NO7 and a molecular weight of 295.3 . Its chemical name is (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate . It is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors .
Molecular Structure Analysis
The molecular structure of “BIS THF Nitro Derivative 1” is represented by the SMILES notation: O=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@([H])[C@]3([H])OC2 . Unfortunately, no further details about the molecular structure analysis are available in the retrieved results.Scientific Research Applications
Energetic and Explosive Materials
Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) have shown promise as energetic materials, outperforming other fully carbon-nitrated bis(azoles) in detonation performance. These derivatives were synthesized and characterized, revealing superior properties for energetic applications (He & Shreeve, 2015).
Organic Semiconductors
1,7-Dinitroperylene bisimides and 1-nitroperylene bisimides, characterized by FT-IR, NMR, UV–vis spectra, and thermogravimetric analyses, showed stability up to 260 °C. Their quasi-reversible one-electron reductions in THF suggest their potential as stable n-type organic semiconductors for applications resistant to ambient oxidation (Chen & Chow, 2010).
High-Energy Density Materials (HEDMs)
Bis-azole derivatives, characterized by high nitrogen content and heat of formation, have been identified as candidates for HEDMs. The design and theoretical analysis of these compounds highlight their potential in energetic applications due to their predicted high detonation performance and insensitivity to external stimuli (Pu et al., 2020).
Polymerization Catalysis
Nickel complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands showed high activities in ethylene polymerization. The study on the influence of THF and pyridine as common solvent impurities on these complexes' catalytic behavior provides insights into optimizing catalytic systems for polymer production (Zhang et al., 2011).
Nitroaromatic Explosive Detection
Novel polytriphenylamines derivatives with tetraphenylethylene (TPE) units have been developed for the sensitive detection of nitroaromatic explosives like TNT. Their high fluorescence quantum yields and distinct AIE effect demonstrate potential for practical applications in explosive detection (Dong et al., 2018).
properties
CAS RN |
288296-64-0 |
|---|---|
Product Name |
BIS THF Nitro Derivative 1 |
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



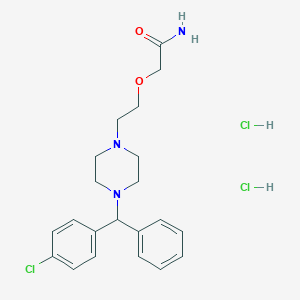
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
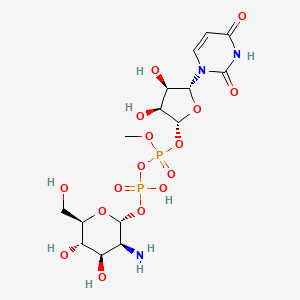
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
